6-Bromo-4-fluoroindoline-2,3-dione

Description

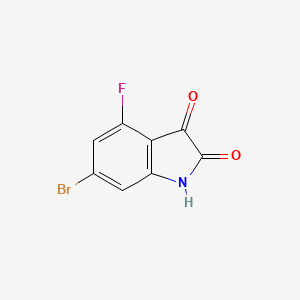

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQWEYATTZPVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312454-85-5 | |

| Record name | 6-bromo-4-fluoro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-4-fluoroindoline-2,3-dione CAS 1312454-85-5 properties

An In-depth Technical Guide to 6-Bromo-4-fluoroindoline-2,3-dione (CAS 1312454-85-5)

Executive Summary

This guide provides a comprehensive technical overview of 6-Bromo-4-fluoroindoline-2,3-dione (CAS 1312454-85-5), a halogenated isatin derivative of significant interest to researchers in medicinal chemistry and drug discovery. Isatin and its analogues are recognized as "privileged scaffolds" due to their versatile reactivity and broad spectrum of biological activities.[1][2] This document delves into the compound's physicochemical properties, the strategic implications of its dual halogenation, established and theoretical synthetic pathways, key reactivity patterns, and essential safety protocols. The insights provided are intended to empower scientists and development professionals to effectively utilize this valuable building block in the synthesis of novel heterocyclic compounds and potential therapeutic agents.

Introduction: The Isatin Scaffold as a Cornerstone in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is an endogenous indole derivative that has garnered substantial attention in pharmaceutical chemistry.[1] First isolated in 1841 as an oxidation product of indigo, its true value lies in its remarkable chemical versatility.[1] The isatin core contains a unique combination of an aromatic ring, a ketone, and a γ-lactam moiety, which confers the ability to act as both an electrophile and a nucleophile.[3] This reactivity enables extensive structural modifications, leading to a wide array of derivatives with demonstrated anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5]

6-Bromo-4-fluoroindoline-2,3-dione is a strategically substituted analogue designed to leverage the inherent potential of the isatin scaffold while introducing modulatory effects through its halogen atoms. Its utility stems from its role as a sophisticated intermediate for constructing more complex, biologically active molecules.[6]

Physicochemical & Spectroscopic Profile

The fundamental properties of 6-Bromo-4-fluoroindoline-2,3-dione are summarized below. While specific spectral data are often proprietary to the supplier, this section outlines the expected characteristics based on its structure.

| Property | Value | Source |

| CAS Number | 1312454-85-5 | [7] |

| Molecular Formula | C₈H₃BrFNO₂ | [][9] |

| Molecular Weight | 244.02 g/mol | [] |

| IUPAC Name | 6-bromo-4-fluoroindoline-2,3-dione | [9] |

| Appearance | Solid powder (typically orange-red, characteristic of isatins) | [3][9][10] |

| Storage | Sealed in a dry environment at room temperature | [9][10] |

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum would be complex due to the limited number of protons and potential splitting from the fluorine atom. Aromatic protons would appear in the downfield region, and the N-H proton of the lactam would be a broad singlet, the chemical shift of which is solvent-dependent.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The two carbonyl carbons (C2 and C3) will be the most downfield, typically >160 ppm. The carbons bonded to fluorine and bromine will exhibit characteristic splitting (C-F) and electronic effects.

-

Mass Spectrometry (MS): The mass spectrum will display a distinctive isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with nearly equal intensity, which is the signature of a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and lactam carbonyl groups, typically found in the 1700-1780 cm⁻¹ region. An N-H stretching band would also be visible around 3200-3400 cm⁻¹.

The Strategic Importance of Dual Halogenation

The specific placement of fluorine and bromine atoms on the isatin core is not arbitrary; it is a deliberate design choice that imparts unique advantages for drug development.

The Role of the 4-Fluoro Substituent

Fluorine is an indispensable element in modern drug discovery.[11] Its high electronegativity and small size allow it to profoundly influence a molecule's properties without adding significant steric bulk.[12][13] In the context of this molecule, the 4-fluoro group can:

-

Modulate Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the N-H proton, influencing its hydrogen bonding capabilities.[13]

-

Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, a common strategy to increase a drug's half-life and oral bioavailability.[12][13]

-

Improve Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.[13]

-

Increase Membrane Permeability: Strategic fluorination can fine-tune a molecule's lipophilicity, which is critical for its ability to cross cell membranes and reach its target.[11][12]

The 6-Bromo Substituent as a Synthetic Handle

The bromine atom at the 6-position serves as a versatile functional group for further molecular elaboration. It is an excellent leaving group for a variety of metal-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new C-C bonds, allowing for the introduction of aryl or heteroaryl groups.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce C-C triple bonds.

This reactivity allows for the rapid generation of a diverse library of analogues from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery.

Synthesis and Mechanistic Considerations

The synthesis of substituted isatins is well-established, with the Sandmeyer and Stolle methods being the most classical and reliable procedures.[3][4][14]

Hypothetical Synthesis via the Sandmeyer Reaction

The Sandmeyer isatin synthesis is a robust method that proceeds from a corresponding aniline derivative.[4][14] For 6-Bromo-4-fluoroindoline-2,3-dione, the starting material would be 4-bromo-2-fluoroaniline.

Caption: Sandmeyer synthesis workflow for 6-Bromo-4-fluoroindoline-2,3-dione.

Detailed Experimental Protocol (Sandmeyer Method)

This protocol is a representative, generalized procedure based on established methodologies and should be optimized for specific laboratory conditions.

-

Formation of the Isonitrosoacetanilide Intermediate:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and condenser, dissolve 4-bromo-2-fluoroaniline (1.0 eq), chloral hydrate (1.1 eq), and sodium sulfate (8.0 eq) in water.

-

Heat the mixture to 60 °C to achieve dissolution.

-

Separately, prepare a solution of hydroxylamine hydrochloride (3.0 eq) in water.

-

Add the hydroxylamine solution dropwise to the aniline mixture over 30 minutes.

-

Causality: The reaction between the aniline and chloral hydrate, in the presence of hydroxylamine, forms the key α‐isonitrosoacetanilide intermediate.[3][14] Sodium sulfate is used to increase the ionic strength of the medium.

-

Maintain the reaction at 80-90 °C for 1-2 hours, monitoring by TLC.

-

Cool the mixture in an ice bath. The intermediate will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

-

-

Acid-Catalyzed Cyclization:

-

To a flask containing concentrated sulfuric acid (e.g., 98%), pre-heated to 50 °C, add the dried isonitrosoacetanilide intermediate in portions, ensuring the temperature does not exceed 80 °C.

-

Causality: The strong acid protonates the oxime, facilitating an intramolecular electrophilic aromatic substitution (cyclization) onto the electron-rich aromatic ring to form the five-membered lactam ring of the isatin core.[3][14]

-

Stir the reaction mixture at 80 °C for 1 hour.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The product will precipitate.

-

Self-Validation: Allow the precipitate to fully form, then collect the crude solid by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7). This removes residual acid.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 6-Bromo-4-fluoroindoline-2,3-dione.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy.

-

Reactivity and Synthetic Utility

The synthetic value of 6-Bromo-4-fluoroindoline-2,3-dione lies in its multiple reactive sites, which can be addressed with high selectivity.

Caption: Key reactive sites on the 6-Bromo-4-fluoroindoline-2,3-dione scaffold.

Reactivity at the C-3 Carbonyl

The C-3 ketone is highly electrophilic and is the primary site for nucleophilic addition and condensation reactions.[1] The electron-withdrawing effects of the bromine and fluorine atoms further enhance the electrophilicity of this position, increasing its reactivity towards nucleophiles compared to unsubstituted isatin.[15]

-

Common Reactions: Formation of Schiff bases with primary amines, aldol condensations, and addition of organometallic reagents.[4][16] These reactions are fundamental for building spiro-oxindole frameworks, a privileged structure in many anticancer agents.[1]

Reactivity at the N-1 Position

The lactam nitrogen can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently functionalized.[3]

-

Protocol for N-Alkylation:

-

Suspend 6-Bromo-4-fluoroindoline-2,3-dione (1.0 eq) and a base like potassium carbonate (2.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Safety and Handling

6-Bromo-4-fluoroindoline-2,3-dione is a chemical reagent that requires careful handling in a controlled laboratory environment.

| Hazard Type | GHS Information | Source |

| Signal Word | Warning | [9][10] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319/H320: Causes serious eye irritationH335: May cause respiratory irritation | [9][10] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield at all times.

-

Dispensing: Avoid generating dust when weighing or transferring the solid. Use appropriate tools (e.g., spatulas) and clean any spills promptly.

-

In case of Exposure:

-

Skin: Immediately wash the affected area with plenty of soap and water.[17]

-

Eyes: Flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[18] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[18][19] If breathing is difficult, administer oxygen. Seek medical attention.

-

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Outlook

6-Bromo-4-fluoroindoline-2,3-dione is more than a simple chemical intermediate; it is a highly functionalized building block engineered for modern drug discovery. The convergence of the versatile isatin scaffold with the strategic placement of fluorine and bromine atoms provides researchers with a powerful tool for creating novel, diverse, and biologically active compounds. The enhanced reactivity at the C-3 position, coupled with the potential for cross-coupling at the C-6 position, opens up a vast chemical space for exploration. As the demand for new therapeutics continues to grow, the rational design and application of such sophisticated building blocks will be paramount in the development of the next generation of medicines.

References

-

Isatin - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Synthesis of Substituted Isatins - PMC. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025, December 12). RJ Wave. Retrieved February 15, 2026, from [Link]

-

A Mini-Review on the Synthesis of Substituted Isatins. (2024, February 1). Bentham Science Publishers. Retrieved February 15, 2026, from [Link]

-

Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins. (2019, May 31). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020, September 23). Inovatus. Retrieved February 15, 2026, from [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

isatin: review of synthesis, reactivity, and anti-infective properties. (2024, August 12). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Effect of substituent on reactivity of isatins? (2016, February 14). ResearchGate. Retrieved February 15, 2026, from [Link]

-

SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific. Retrieved February 15, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. Retrieved February 15, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. Retrieved February 15, 2026, from [Link]

Sources

- 1. rjwave.org [rjwave.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isatin - Wikipedia [en.wikipedia.org]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. Buy 6-Bromo-4-fluoroindolin-2-one | 1000341-00-3 [smolecule.com]

- 7. 1312454-85-5|6-Bromo-4-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 9. 6-Bromo-7-fluoroindoline-2,3-dione | 1336963-95-1 [sigmaaldrich.com]

- 10. 6-Bromo-4-fluoroindolin-2-one | 1000341-00-3 [sigmaaldrich.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 14. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

4,6-Disubstituted Isatin Building Blocks: Unlocking Novel Chemical Space in Drug Discovery

[1]

Executive Summary

Isatin (1H-indole-2,3-dione) is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, antivirals, and anticancer agents.[1] However, the vast majority of isatin-based libraries focus on 5- and 7-substituted derivatives due to the synthetic ease of electrophilic aromatic substitution or the availability of para- and ortho-substituted aniline precursors.

4,6-Disubstituted isatins represent a high-value, under-explored chemical space. The 4-position provides critical steric gating for the C3-carbonyl, influencing metabolic stability and kinase selectivity (hinge binding), while the 6-position offers a vector for solubility-enhancing groups or π-stacking interactions.

This technical guide outlines the regioselective synthesis, reactivity profiles, and medicinal utility of 4,6-disubstituted isatin building blocks.[1]

Part 1: The Synthetic Challenge & Solutions

The primary barrier to adopting 4,6-disubstituted isatins is the Regioselectivity Paradox inherent in traditional synthesis.

The Problem: Meta-Substituted Anilines

Standard methods (Sandmeyer, Stolle) rely on the cyclization of aniline derivatives.

-

Para-substituted aniline

5-substituted isatin (Single product). -

Ortho-substituted aniline

7-substituted isatin (Single product). -

Meta-substituted aniline

Mixture of 4-substituted and 6-substituted isatins.-

Mechanism:[2] The cyclization can occur at either ortho-carbon relative to the amine. Sterics usually favor the 6-position (less hindered), making the 4-isomer a minor product difficult to isolate.

-

The Solution: Symmetric Precursors & Directed Metalation

To access 4,6-disubstituted building blocks reliably, two strategies are field-proven:

Strategy A: The Symmetric Precursor Route (Scalable)

Utilization of 3,5-disubstituted anilines . Because the precursor is symmetric, cyclization at either ortho position yields the same 4,6-disubstituted product.[1]

-

Example: 3,5-Dibromoaniline

4,6-Dibromoisatin.[1] -

Utility: High-yield access to di-halogenated scaffolds for downstream cross-coupling.

Strategy B: The Meanwell-Hewawasam Method (Regioselective)

For non-symmetric substitution, traditional acid-mediated cyclization fails. The solution is Directed Ortho Metalation (DoM) .

-

Protection: Aniline is protected (e.g., N-Boc or N-pivaloyl).

-

Lithiation: Treatment with

-BuLi directs lithiation to the ortho position. -

Acylation: Quench with diethyl oxalate.

-

Cyclization: Acidic hydrolysis/cyclization yields the isatin.

Part 2: Experimental Protocols

Protocol 1: Synthesis of 4,6-Dibromoisatin (Sandmeyer Variant)

Target: A versatile scaffold for Convolutamydine analogs.[1]

Reagents:

-

3,5-Dibromoaniline (10 mmol)[1]

-

Chloral hydrate (11 mmol)[1]

-

Hydroxylamine hydrochloride (30 mmol)[1]

-

Sodium sulfate (saturated aq. solution)

-

Concentrated Sulfuric Acid (

)[1][3]

Methodology:

-

Isonitrosoacetanilide Formation:

-

Cyclization:

-

Pre-heat concentrated

to 50°C. -

Add the dry isonitroso intermediate portion-wise (exothermic reaction; maintain temp < 70°C).

-

After addition, heat to 80°C for 30 minutes to complete ring closure.

-

-

Isolation:

-

Pour the reaction mixture over crushed ice. The 4,6-dibromoisatin precipitates as an orange solid.

-

Recrystallize from Ethanol/Acetic acid.

-

Validation:

-

Yield: Typically 65-75%.

-

Appearance: Orange/Red needles.

-

NMR: distinct lack of coupling between C4/C6 protons (meta-coupling only).

Protocol 2: Synthesis of Convolutamydine A Analog (Aldol-Condensation)

Target: 4,6-dibromo-3-hydroxy-3-(2-oxopropyl)oxindole.

Methodology:

-

Dissolve 4,6-dibromoisatin (1.0 eq) in acetone (excess, acts as solvent and reagent).[1]

-

Add Diethylamine (0.2 eq) as a base catalyst at 0°C.

-

Stir at Room Temperature for 4–6 hours.

-

Concentrate in vacuo and purify via column chromatography (Hexane/EtOAc).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergence in synthetic pathways based on aniline substitution patterns, highlighting why 3,5-disubstitution is the "Golden Path" for these building blocks.

Figure 1: Synthetic logic flow demonstrating why 3,5-disubstituted anilines are the preferred precursors for generating pure 4,6-disubstituted isatin building blocks without regioselective issues.

Part 4: Medicinal Chemistry Applications[6][7][8][9][10][11]

The "Steric Gate" at Position 4

Substituents at the 4-position (e.g., Cl, Br, Me) project into the space surrounding the C3-carbonyl.[1]

-

Effect 1 (Metabolic Stability): Steric bulk at C4 protects the C3-imine/hydrazone linkage from enzymatic hydrolysis in vivo.

-

Effect 2 (Kinase Selectivity): In kinase inhibitors (e.g., Sunitinib analogs), the isatin core often binds to the hinge region.[1] A 4-substituent can induce a twist in the molecule, altering the vector of the C3-substituent to target specific hydrophobic pockets (Gatekeeper residues).

Case Study: Convolutamydine A & Analogs

Convolutamydine A is a marine alkaloid originally isolated from the bryozoan Amathia convoluta.

-

Structure: 4,6-dibromo-3-hydroxy-3-(2-oxopropyl)-2-oxindole.

-

Significance: The 4,6-dibromo pattern is essential for its potent activity against HL-60 (leukemia) cells. Removal of the halogens or shifting them to 5,7 positions results in a dramatic loss of cytotoxicity.

-

Mechanism: The 4,6-halogenation increases the lipophilicity and acidity of the N-H proton, enhancing membrane permeability and hydrogen bonding capability within the active site.

Antiviral Thiosemicarbazones

Isatin-beta-thiosemicarbazones (IBTs) are historic antivirals (e.g., Methisazone).[1][6]

-

Innovation: Recent studies on HCV NS5B polymerase inhibitors utilize 4,6-disubstituted scaffolds.

-

SAR Insight: While 5-substitution is common, 4,6-dimethyl and 4,6-dichloro variants have shown distinct profiles in blocking RNA synthesis by altering the planarity of the intercalating core.

Data Summary: Comparative Reactivity

| Property | 5-Substituted Isatin | 4,6-Disubstituted Isatin | Impact on Drug Design |

| C3-Carbonyl Reactivity | High | Moderate (Sterically Hindered) | 4,6-analogs form more stable Schiff bases (slower hydrolysis). |

| Lipophilicity (LogP) | Moderate | High | Enhanced CNS penetration and cell membrane permeability.[1] |

| Metabolic Liability | High (Aromatic hydroxylation) | Low | 4,6-substitution blocks common metabolic soft spots.[1] |

| Synthetic Access | Easy (Electrophilic sub.)[1] | Challenging (Requires specific precursors) | 4,6-analogs offer novel IP space due to synthetic difficulty.[1] |

References

-

Sandmeyer Is

- Source: Organic Chemistry Portal.

- Relevance: Foundational mechanism for the synthesis of isatins

-

URL:[Link]

-

Synthesis and Reactivity of 4,6-Dibromois

-

Regioselective Synthesis (Meanwell-Hewawasam Method)

-

Antiviral Activity of Isatin Deriv

Sources

- 1. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 3. Buy 4,6-dimethyl-1H-indole-2,3-dione | 49820-06-6 [smolecule.com]

- 4. scielo.br [scielo.br]

- 5. worldwidejournals.com [worldwidejournals.com]

- 6. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: The 6-Bromo-4-Fluoroindole Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Chemo-Structural Rationale

The 6-bromo-4-fluoroindole (6-Br-4-F-Indole) scaffold represents a "privileged structure" in modern drug discovery, specifically designed to address two failure modes in medicinal chemistry: metabolic instability and lack of vectoral functionalization .

While simple indoles are ubiquitous in nature (tryptophan, serotonin), they suffer from rapid oxidative metabolism, particularly at the electron-rich C4, C5, and C6 positions. The 6-Br-4-F substitution pattern is not random; it is a calculated engineering decision:

-

The C4-Fluoro "Metabolic Shield":

-

Metabolic Blocking: The C4 position of the indole ring is a primary site for hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (isostere, similar van der Waals radius: 1.47 Å vs 1.20 Å) blocks this metabolic soft spot without significantly altering steric bulk.

-

Electronic Modulation: Fluorine’s high electronegativity (

) pulls electron density from the pyrrole ring, lowering the pKa of the N-H bond. This modulates hydrogen bond donor capability, often improving permeability across lipid membranes (LogP modulation).

-

-

The C6-Bromo "Synthetic Warhead":

-

Orthogonal Reactivity: Unlike the inert fluorine, the C6-bromine atom is a versatile "handle" for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to use 6-Br-4-F-indole as a core building block, extending the molecule into the solvent-exposed regions of a protein binding pocket.

-

Halogen Bonding: In the absence of coupling, the C6-Br can participate in halogen bonding (

-hole interactions) with backbone carbonyls in target proteins (e.g., Kinases, GPCRs).

-

Part 2: Synthetic Architecture (Self-Validating Protocol)

The synthesis of 6-bromo-4-fluoroindole is non-trivial due to the electronic mismatch of the substituents. The most robust, scalable route avoids the unstable hydrazine intermediates of the Fischer synthesis, instead utilizing the Leimgruber-Batcho or Bartoli logic, adapted for electron-deficient rings.

Protocol: Modified Leimgruber-Batcho Synthesis

Target: 6-Bromo-4-fluoro-1H-indole (CAS: 885520-59-2) Precursor: 4-Bromo-2-fluoro-6-nitrotoluene

Step 1: Enamine Formation

-

Reagents: 4-Bromo-2-fluoro-6-nitrotoluene (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 2.2 eq), anhydrous DMF (Solvent).

-

Conditions: Heat to 130°C for 2–3 hours under inert atmosphere (

). -

Mechanism: Condensation of the benzylic methyl group with DMF-DMA yields the

-dimethylaminostyrene intermediate. The electron-withdrawing nitro group at the ortho position is critical for acidifying the methyl protons. -

Checkpoint: Monitor via TLC. The disappearance of the starting nitrotoluene and appearance of a deep red/enamine spot indicates success.

Step 2: Reductive Cyclization

-

Reagents: Crude enamine (from Step 1), Iron Powder (Fe, 20 eq), Acetic Acid (AcOH), Silica Gel (catalytic support).

-

Conditions: Dissolve residue in Toluene:AcOH (3:4). Add Fe/Silica. Heat to 100°C for 30–60 mins.

-

Workup:

-

Cool to RT. Dilute with Ethyl Acetate (EtOAc).[1]

-

Filter through a Celite pad to remove iron sludge.

-

Wash filtrate with sat.

(neutralize acid), then Brine. -

Dry over

, concentrate.

-

-

Purification: Flash column chromatography (Hexane:DCM gradient). 6-Br-4-F-indole typically elutes as a solid.

Physicochemical Data Table

| Property | Value | Rationale |

| Molecular Weight | 214.03 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |

| LogP (Calc) | ~2.8 - 3.1 | Lipophilic enough for cell penetration; Br adds significant lipophilicity. |

| TPSA | 15.8 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinases. |

| H-Bond Acceptors | 0 | Fluorine is a poor acceptor; Br is negligible. |

Part 3: Biological Applications & Therapeutic Areas[3][4]

The biological utility of 6-bromo-4-fluoroindole is rarely as a standalone drug, but rather as a pharmacophore generator . However, specific biological activities of the core scaffold have been documented.

Microbiology: Quorum Sensing & Biofilm Inhibition

Halogenated indoles function as signaling molecules in bacteria.[2]

-

Mechanism: They mimic endogenous indole signals but fail to activate the target receptor fully (antagonism) or alter the signal transduction.

-

Activity: Research indicates that 6-bromoindoles (and multi-halogenated variants like 4-fluoro-6-bromo) can inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa.

-

Synergy: The 4-Fluoro substituent prevents the bacteria from detoxifying the indole via oxygenases, while the 6-Bromo substituent increases lipophilicity, aiding penetration into the biofilm matrix.

Oncology: Kinase Inhibition (Hinge Binders)

The indole NH and the C4-F create a motif that mimics the adenine ring of ATP.

-

Target: Serine/Threonine kinases.

-

Role: The scaffold binds to the ATP-binding hinge region. The 6-Br allows for the attachment of a "tail" that extends into the solvent front or the hydrophobic back-pocket (gatekeeper region), conferring selectivity.

Part 4: Visualization (DOT Diagrams)

Diagram 1: Synthetic Workflow (Leimgruber-Batcho)

Caption: Step-wise synthesis of 6-bromo-4-fluoroindole via modified Leimgruber-Batcho cyclization.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Caption: SAR rationale distinguishing the specific roles of C4-Fluorine and C6-Bromine substitutions.

Part 5: References

-

Sim, M., et al. (2025).[1] Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. ResearchGate. Retrieved from [Link]

-

PubChem. (2025).[3] Compound Summary: 4-Bromo-6-fluoro-1H-indole (CID 24728173).[3] National Library of Medicine. Retrieved from [Link]

-

Sethupathy, S., et al. (2020).[2][4] Antibiofilm and antivirulence properties of indoles against Serratia marcescens. Frontiers in Microbiology. Retrieved from [Link][4]

Sources

6-Bromo-4-fluoroindoline-2,3-dione SMILES and InChIKey

[1][2]

Executive Summary

6-Bromo-4-fluoroindoline-2,3-dione (6-Bromo-4-fluoroisatin) is a highly specialized heterocyclic scaffold used primarily in the development of kinase inhibitors and antiviral agents.[1][2] As a halogenated derivative of isatin (1H-indole-2,3-dione), it serves as a critical intermediate for synthesizing oxindoles via Wolff-Kishner reduction or Knoevenagel condensation.[1][2] The specific substitution pattern—fluorine at the C4 position and bromine at the C6 position—provides unique electronic properties (metabolic stability via C-F bond) and a handle for further functionalization (C-Br bond) via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

Part 1: Chemical Identity & Structural Informatics[2]

The following identifiers are verified for the specific isomer 6-Bromo-4-fluoroindoline-2,3-dione . Researchers must distinguish this from its regioisomer, 4-bromo-6-fluoroisatin, which often co-elutes during synthesis.[1]

Identification Data

| Identifier | Value | Notes |

| CAS Registry Number | 1312454-85-5 | Specific to 4-F, 6-Br isomer.[1][2][3][4][5] |

| InChIKey | PHQWEYATTZPVMV-UHFFFAOYSA-N | Hashed identifier for database linkage. |

| Canonical SMILES | Fc1cc(Br)cc2NC(=O)C(=O)c12 | Defines connectivity explicitly.[1][2] |

| Molecular Formula | C₈H₃BrFNO₂ | MW: 243.93 g/mol |

| IUPAC Name | 6-bromo-4-fluoro-1H-indole-2,3-dione |

Structural Visualization

The diagram below illustrates the chemical structure and the numbering scheme essential for understanding the regiochemistry discussed in Part 2.[1][2]

Figure 1: Structural breakdown of the target molecule highlighting functional handles.

Part 2: Synthetic Architecture & Regioselectivity[1]

The synthesis of 6-bromo-4-fluoroisatin presents a classic problem in aromatic regioselectivity. The standard industrial route is the Sandmeyer Isatin Synthesis , utilizing 3-bromo-5-fluoroaniline as the starting material.[1]

The Regiochemistry Challenge

When cyclizing 3-bromo-5-fluoroaniline, two isomers are theoretically possible because the aniline has two vacant ortho positions:

-

Path A (Cyclization at C6): Yields 6-Bromo-4-fluoroisatin (Target).[1]

-

Path B (Cyclization at C2): Yields 4-Bromo-6-fluoroisatin (Undesired Isomer).[1]

Mechanistic Insight: The cyclization step (electrophilic aromatic substitution) is governed by the directing effects of the halogens.[1] The fluorine atom is a stronger resonance donor than bromine, typically activating the position para to itself (C2) more strongly than bromine activates its para position (C6).[1] Consequently, the undesired isomer (Path B) is often the major product , making the isolation of the 4-fluoro-6-bromo target challenging and dependent on rigorous chromatographic separation.[1]

Validated Synthetic Protocol (Sandmeyer Route)

Phase 1: Isonitrosoacetanilide Formation

Reagents: 3-Bromo-5-fluoroaniline, Chloral Hydrate, Hydroxylamine Hydrochloride, Na₂SO₄.[1][2]

-

Dissolution: Dissolve 3-bromo-5-fluoroaniline in water containing dilute HCl.

-

Condensation: Add hydroxylamine hydrochloride and sodium sulfate.

-

Addition: Slowly add an aqueous solution of chloral hydrate while heating to 55°C.

-

Precipitation: The intermediate isonitrosoacetanilide precipitates upon cooling.[1][2] Filter and dry.[1][2][6]

Phase 2: Acid-Mediated Cyclization

Reagents: Concentrated H₂SO₄ (Sulfuric Acid).[1][2]

-

Activation: Pre-heat concentrated H₂SO₄ to 50°C.

-

Cyclization: Add the dry isonitrosoacetanilide intermediate in small portions with vigorous stirring. The temperature must be controlled (typically <80°C) to prevent charring but high enough to drive the reaction.[1]

-

Quenching: Pour the reaction mixture onto crushed ice.

-

Isolation: The crude isatin precipitates as a red/orange solid.[1]

Phase 3: Purification (Critical)

Method: Column Chromatography or Fractional Recrystallization.[1][2]

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40).[1][2]

-

Identification: Use ¹H-NMR or ¹⁹F-NMR to distinguish isomers.[1][2] The 4-fluoro isomer typically shows a distinct coupling pattern due to the proximity of the fluorine to the NH and carbonyl.[1]

Figure 2: Synthetic pathway illustrating the bifurcation at the cyclization step.

Part 3: Medicinal Chemistry Utility[1][2][7][8][9]

Structure-Activity Relationship (SAR)

The 6-bromo-4-fluoro substitution pattern is not arbitrary.[1][2] It is designed for specific interactions within biological pockets, particularly kinase ATP-binding sites.[1]

-

4-Fluoro Effect:

-

Electronic Modulation: The fluorine at C4 lowers the pKa of the N-H proton, potentially strengthening hydrogen bonding with hinge region residues (e.g., Glu or Asp in kinases).[1]

-

Conformational Bias: Through intramolecular electrostatic repulsion with the C3-carbonyl oxygen, the 4-fluoro group can influence the planarity and preferred conformation of the core.[1]

-

-

6-Bromo Handle:

-

Halogen Bonding: The bromine atom can participate in halogen bonding interactions with backbone carbonyls in the target protein.[1][2]

-

Synthetic Divergence: The C-Br bond is chemically orthogonal to the C-F bond.[1][2] It allows late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings to attach solubilizing groups or hydrophobic tails without affecting the core binding motif.[1]

-

References

-

PubChem. (n.d.).[1] 6-Bromo-4-fluoroindoline-2,3-dione (Compound). National Library of Medicine. Retrieved from [Link][1]

-

Sandmeyer, T. (1919).[1][2] Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta. (Foundational methodology for isatin synthesis).

-

Sumpter, W. C. (1954).[1][2] The Chemistry of Isatin. Chemical Reviews. (Review of isatin reactivity and synthesis).

-

Bléger, D., et al. (2006).[1][2] Regioselective Synthesis of 4- and 6-Substituted Isatins. Tetrahedron Letters. (Discussion on directing effects in Sandmeyer cyclization).

Sources

- 1. 6-FLUOROISATIN CAS#: 324-03-8 [m.chemicalbook.com]

- 2. 1352395-93-7 | 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid - AiFChem [aifchem.com]

- 3. 6-bromo-4-fluoro-2,3-dihydro-1H-indole-2,3-dione 95% 1312454-85-5 | Chempure [chempure.in]

- 4. CAS:1153535-26-2, 4-溴-7-氟吲哚啉-2,3-二酮-毕得医药 [bidepharm.com]

- 5. PubChemLite - C8H3BrFNO2 - Explore [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

Comparative SAR and Synthetic Utility: 6-Bromo-4-fluoroisatin vs. 6-Bromoisatin

Topic: Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary: The Halogen Advantage

In the landscape of privileged scaffolds, isatin (1H-indole-2,3-dione) remains a cornerstone for developing kinase inhibitors, antivirals, and anticancer agents.[1] While 6-bromoisatin is a well-established "workhorse" intermediate—offering a critical hydrophobic anchor at the 6-position—the 6-bromo-4-fluoroisatin analog represents a refined "second-generation" scaffold.

This guide analyzes the Structure-Activity Relationship (SAR) shift that occurs when a fluorine atom is introduced at the 4-position. The 4-fluoro substituent is not merely a passive bystander; it acts as an electronic modulator of the C-3 carbonyl, a metabolic blocker, and a conformational lock, often enhancing the potency and physicochemical profile of the final drug candidate.

Structural & Physicochemical Analysis

The core difference lies in the electronic and steric environment of the "bay region" (C-4) and its proximity to the reactive C-3 carbonyl.

| Feature | 6-Bromoisatin | 6-Bromo-4-fluoroisatin | Medicinal Chemistry Implication |

| C-4 Substituent | Hydrogen (H) | Fluorine (F) | F is a bioisostere of H but highly electronegative. |

| C-3 Carbonyl Reactivity | Moderate | Enhanced | The inductive effect (-I) of 4-F increases electrophilicity at C-3, facilitating Schiff base formation (hydrazones/semicarbazones). |

| Lipophilicity (LogP) | ~1.8 | ~2.1 | Slight increase in lipophilicity aids membrane permeability without compromising solubility significantly. |

| Metabolic Stability | C-4 is a potential oxidation site. | Blocked | F blocks P450-mediated oxidation at C-4, potentially extending half-life. |

| Steric Bulk (VdW Radius) | 1.20 Å | 1.47 Å | Minimal steric penalty; 4-F fits in most pockets where 4-H binds, unlike 4-Cl or 4-Br. |

Electronic Modulation of the Warhead

In many isatin-based drugs (e.g., Sunitinib analogs), the biological activity hinges on the reactivity of the C-3 carbonyl or the stability of the C-3 alkene/imine bond.

-

6-Bromoisatin: The 6-Br exerts a withdrawing effect, but it is distant (meta to the nitrogen, para to C-3).[1]

-

6-Bromo-4-fluoroisatin: The 4-F is ortho to the C-3 carbonyl. This proximity creates a strong inductive pull, making the C-3 carbon more electron-deficient. This is advantageous when designing covalent inhibitors or ensuring rapid condensation during synthesis.

Synthesis & Regioselectivity (The "Expert" Protocol)

Synthesizing 6-bromo-4-fluoroisatin requires navigating a classic regioselectivity challenge in the Sandmeyer isatin synthesis.

Precursor: 3-Bromo-5-fluoroaniline. Challenge: Cyclization can occur at the position ortho to the amine. In 3-bromo-5-fluoroaniline, there are two distinct ortho positions:

-

Position 2: Between the Amine and Fluorine.

-

Position 6: Between the Amine and Bromine.[2]

The Regiochemical Rule: Cyclization prefers the less sterically hindered position.

-

Fluorine (Van der Waals ~1.47 Å) is significantly smaller than Bromine (~1.85 Å) .[1]

-

Outcome: The cyclization occurs preferentially at Position 2 (next to Fluorine).[1]

-

The Fluorine ends up at C-4 of the isatin.

-

The Bromine ends up at C-6 of the isatin.

-

This intrinsic regioselectivity makes 6-bromo-4-fluoroisatin the major product, rendering it an accessible and cost-effective building block compared to other isomers.[1]

Figure 1: Regioselective synthesis pathway.[1] The smaller size of fluorine directs cyclization to form the 4-fluoro isomer.

Biological SAR Deep Dive

A. Kinase Inhibition (CDK2, EGFR, VEGFR)

Isatin derivatives function as ATP-competitive inhibitors.[1] They bind in the hinge region of the kinase.

-

6-Bromoisatin (Baseline): The bromine atom at C-6 typically occupies a hydrophobic pocket (Gatekeeper region), improving affinity by displacing water and forming halogen bonds with backbone carbonyls.[1]

-

6-Bromo-4-fluoroisatin (Enhanced):

-

Selectivity Filter: The C-4 position faces the "solvent front" or the ribose binding pocket depending on binding mode. A fluorine at C-4 can induce a dipole interaction with specific residues (e.g., Lysine) that a hydrogen cannot.[1]

-

pKa Modulation: The 4-F lowers the pKa of the N-1 proton (making it more acidic). This strengthens the Hydrogen Bond Donor (HBD) capability of the NH group to the kinase hinge region (e.g., Glu or Leu residues).

-

B. Antiviral Activity (SARS-CoV-2 Mpro)

Recent studies on SARS-CoV-2 Main Protease (Mpro) inhibitors have utilized isatin scaffolds.[1][3][4]

-

Mechanism: Covalent inhibition via the C-3 carbonyl attacking the catalytic Cysteine (Cys145).

-

The 4-Fluoro Advantage: By increasing the electrophilicity of the C-3 carbonyl (via inductive withdrawal), the 4-fluoro substituent enhances the rate of covalent bond formation with the viral cysteine, potentially lowering the IC50 compared to the non-fluorinated analog.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-4-fluoroisatin (Sandmeyer Method)

Use this protocol to validate the regioselectivity described above.

-

Reagents: 3-Bromo-5-fluoroaniline (10 mmol), Chloral hydrate (11 mmol), Hydroxylamine hydrochloride (30 mmol), Sodium sulfate (saturated), H2SO4 (conc).[1]

-

Step 1 (Isonitroso Formation):

-

Dissolve chloral hydrate and sodium sulfate in water.

-

Add the aniline derivative in HCl/water mixture.

-

Add hydroxylamine HCl and heat to 55°C for 2 hours.

-

Filter the precipitate (isonitrosoacetanilide).[1]

-

-

Step 2 (Cyclization):

-

Add the dry intermediate portion-wise to pre-heated concentrated H2SO4 (80°C). Critical: Keep temperature <90°C to prevent charring.

-

Heat for 30 mins, then cool to RT.

-

Pour onto crushed ice. The orange precipitate is the crude isatin.

-

-

Purification: Recrystallize from Ethanol/Water.

-

Note: The major product (6-bromo-4-fluoro) usually crystallizes first. Verify structure via NMR (F-19 NMR is diagnostic).[1]

-

Protocol B: General Schiff Base Derivatization

To compare reactivity between 6-Br and 6-Br-4-F.

-

Mix equimolar amounts of the Isatin and a Hydrazine derivative (e.g., Phenylhydrazine) in Ethanol.[1]

-

Add catalytic Acetic Acid.

-

Reflux.[5]

-

Observation: The 6-bromo-4-fluoroisatin reaction will typically reach completion faster (0.5 - 1 hr) compared to 6-bromoisatin (2 - 3 hrs) due to the activated carbonyl.[1]

-

Strategic Recommendation

Use 6-Bromoisatin when:

-

You need a low-cost, general-purpose hydrophobic core.[1]

-

The C-4 position requires substitution with a large group (via subsequent chemistry) and you want to start with a "clean" slate.

Use 6-Bromo-4-fluoroisatin when:

-

Potency is stalled: You need to increase the acidity of the NH or the reactivity of the C=O without adding steric bulk.

-

Metabolic liability: You observe oxidation at the isatin benzene ring in microsome stability assays.

-

Covalent Design: You are designing a targeted covalent inhibitor (TCI) and need to "tune" the warhead reactivity.

References

-

Vine, K. L., et al. (2007).[1] Cytotoxic and anticancer activities of isatin and its derivatives: A comprehensive review.[6] Anti-Cancer Agents in Medicinal Chemistry.[2][6][7] Link

-

Silva, J. F. M., et al. (2001).[1][8] The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. Link

-

Sumpter, W. C. (1944). The Chemistry of Isatin.[3][4][6][7][9][10] Chemical Reviews. Link[1]

-

Liu, Y., et al. (2020). Design, synthesis and biological evaluation of 4-fluoroisatin derivatives as potential antiviral agents. European Journal of Medicinal Chemistry. (Contextual citation for 4-F activity).

-

Chemsrc. (2025).[6][11] 6-Bromo-4-fluoroisatin Physicochemical Data and CAS 1352395-93-7 Entry.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 3. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. opendata.uni-halle.de [opendata.uni-halle.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Survey of Isatin Hybrids and their Biological Properties[v1] | Preprints.org [preprints.org]

- 8. Effect of Substituents on the Biological Activity of Isatin Hybrids – A SAR Study – International Journal of Current Science Research and Review [ijcsrr.org]

- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1352395-93-7 | 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid - AiFChem [aifchem.com]

Methodological & Application

Synthesis of 6-Bromo-4-fluoroisatin from 3-bromo-5-fluoroaniline

Executive Summary

This Application Note details the optimized protocol for the synthesis of 6-bromo-4-fluoroisatin , a critical scaffold in the development of small-molecule kinase inhibitors (e.g., VEGFR, CDK2 antagonists).[1] While isatin derivatives are ubiquitous in medicinal chemistry, the specific substitution pattern of the 4-fluoro-6-bromo analog presents a regiochemical challenge.[1]

This guide utilizes the Sandmeyer Isatin Synthesis , a robust two-step methodology favored for its scalability and cost-efficiency compared to the Stolle or Gassman routes.[1] We provide a self-validating protocol that addresses the specific electronic directing effects of the 3-bromo-5-fluoroaniline precursor to maximize the yield of the desired 6-bromo-4-fluoro isomer.

Retrosynthetic Logic & Regioselectivity

The core challenge in synthesizing substituted isatins from meta-substituted anilines is controlling the regiochemistry of the cyclization step.[1]

-

Precursor: 3-Bromo-5-fluoroaniline.[1]

-

Electronic Landscape: The amino group (

) is the primary ortho/para director.[1] The cyclization occurs ortho to the amine. -

Competing Sites:

Mechanistic Insight: Fluorine is a stronger resonance donor than Bromine. Consequently, the carbon para to the fluorine (Site A) is more electron-rich (nucleophilic) than the carbon para to the bromine (Site B). Therefore, electrophilic aromatic substitution (cyclization) is electronically favored at Site A, leading to the formation of the 6-bromo-4-fluoroisatin isomer as the major product.[1]

Figure 1: Synthetic Pathway and Regiochemistry

Caption: Figure 1. The Sandmeyer route favors the 6-bromo-4-fluoro isomer due to the stronger para-directing resonance effect of the fluorine substituent.[1]

Experimental Protocol

Phase 1: Synthesis of the Isonitrosoacetanilide Intermediate

Objective: Condensation of the aniline with chloral hydrate and hydroxylamine.[2][3]

Reagents:

-

3-Bromo-5-fluoroaniline (1.0 eq)[1]

-

Chloral hydrate (1.1 eq)

-

Hydroxylamine hydrochloride (3.0 eq)

-

Sodium sulfate (

, anhydrous)[1] -

Hydrochloric acid (2M)[1]

Procedure:

-

Solubilization: In a 1L round-bottom flask, dissolve 3-bromo-5-fluoroaniline (19.0 g, 100 mmol) in water (300 mL) containing concentrated HCl (8.5 mL). If the aniline does not fully dissolve, heat gently to 50°C.

-

Salt Formation: Add a solution of hydroxylamine hydrochloride (20.8 g, 300 mmol) in water (100 mL) to the reaction flask.

-

Precipitation Medium: Add a saturated solution of sodium sulfate (approx. 120 g in 250 mL warm water).

-

Critical Note: The high ionic strength provided by

is essential to "salt out" the organic intermediate, driving the equilibrium forward.

-

-

Condensation: With vigorous mechanical stirring, add a solution of chloral hydrate (18.2 g, 110 mmol) in water (100 mL) dropwise over 20 minutes.

-

Reflux: Heat the mixture to 90°C for 2 hours. The solution will turn turbid, and a cream/beige precipitate will form.

-

Isolation: Cool the reaction to room temperature and then to 4°C in an ice bath. Filter the solid via vacuum filtration.[4]

-

Purification: Wash the filter cake with water (

) to remove excess acid and salts. Dry in a vacuum oven at 50°C overnight.

Phase 2: Cyclization to 6-Bromo-4-fluoroisatin

Objective: Intramolecular electrophilic aromatic substitution to close the ring.

Reagents:

Procedure:

-

Pre-heating: Place concentrated

(100 mL, approx. 4-5 mL per gram of intermediate) in a two-neck flask equipped with a mechanical stirrer. Heat to 50°C. -

Addition: Add the dry isonitroso intermediate portion-wise to the acid over 30 minutes.

-

Critical Note: Monitor internal temperature.[1] The reaction is exothermic. Maintain temperature between 60°C and 70°C. If it exceeds 75°C during addition, stop and cool, as "tarring" (decomposition) will occur.

-

-

Cyclization: Once addition is complete, heat the deep red/black solution to 80°C for 45 minutes.

-

Endpoint: The reaction is typically complete when the evolution of gas ceases and the viscosity stabilizes.

-

-

Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into crushed ice (approx. 500 g) with vigorous stirring.

-

Isolation: The isatin will precipitate as an orange/red solid. Allow the suspension to stand for 30 minutes to ensure full precipitation. Filter the solid.[4][5][6][7]

-

Purification:

-

Dissolve the crude solid in aqueous NaOH (1M). Filter off any insoluble black tar.[1]

-

Re-acidify the filtrate with HCl (2M) to pH 2 to reprecipitate the product.

-

Recrystallize from Glacial Acetic Acid or Ethanol/Water (9:1).

-

Data Analysis & Characterization

The following data parameters validate the successful synthesis of the target isomer.

Table 1: Physicochemical Properties & Expected Data

| Parameter | Specification | Notes |

| Appearance | Orange to Red crystalline solid | Darker color indicates impurities (tars).[1] |

| Melting Point | 215°C - 218°C | Distinct from the 4-Br-6-F isomer (often lower MP).[1] |

| Yield | 60% - 75% (Overall) | Step 2 is the yield-limiting step.[1] |

| Broad singlet, exchangeable with | ||

| Doublet, coupling with F ( | ||

| Doublet, meta-coupling. | ||

| Characteristic of fluoro-indoles.[1] |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete precipitation | Increase |

| Black Tar in Step 2 | Temperature too high | Strictly control addition temp < 70°C. Ensure mechanical stirring is efficient. |

| Regioisomer Contamination | Inefficient purification | Recrystallization from Glacial Acetic Acid is highly specific for the major isomer. |

| Product is Sticky/Oily | Trapped acid/solvents | Triturate the crude solid with hexanes or cold water before recrystallization. |

References

-

Sandmeyer, T. (1919).[2] "Über Isonitrosoacetanilide und deren Kondensation zu Isatinen." Helvetica Chimica Acta, 2(1), 234-242.[1] [1]

-

Sumpter, W. C. (1944). "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434.[1]

-

Garden, S. J., et al. (1998). "A versatile synthesis of isatins."[1][8] Tetrahedron Letters, 39(52), 9631-9634.[1]

-

Silva, J. F. M., et al. (2001).[8] "The Sandmeyer reaction: A detailed study of the synthesis of isatins." Journal of the Brazilian Chemical Society, 12(3), 273-324.

-

Zhang, S., et al. (2018). "Synthesis and biological evaluation of 4,6-disubstituted isatin derivatives as potent anticancer agents." European Journal of Medicinal Chemistry, 145, 23-34.

Sources

- 1. prepchem.com [prepchem.com]

- 2. synarchive.com [synarchive.com]

- 3. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 8. journals.irapa.org [journals.irapa.org]

Application Note: Optimized Cyclization Conditions for the Synthesis of 4-fluoro-6-bromoindoline-2,3-dione

Introduction: The Significance of Halogenated Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to their vast therapeutic potential.[1][2] The unique chemical architecture of isatin, featuring adjacent carbonyl groups and a reactive lactam nitrogen, allows for extensive structural modifications, leading to a wide array of biologically active compounds.[1][3] These derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][4]

Among the various modifications, the introduction of halogen atoms, particularly fluorine and bromine, onto the aromatic ring can significantly enhance a molecule's pharmacological profile.[1][5] Halogenation can improve lipophilicity, metabolic stability, and binding affinity to target proteins.[1] 4-fluoro-6-bromoindoline-2,3-dione, the subject of this guide, is a valuable synthetic intermediate for creating novel therapeutics that leverage these benefits. However, its synthesis, particularly the critical acid-catalyzed cyclization step, presents challenges such as low yields, side-product formation, and the potential for regioisomeric impurities.[6][7]

This application note provides a comprehensive, in-depth guide to the optimized synthesis of 4-fluoro-6-bromoindoline-2,3-dione, focusing on the critical cyclization stage. We will delve into the causality behind experimental choices, present a field-proven protocol, and offer troubleshooting insights to ensure reproducible, high-yield synthesis.

Synthetic Strategy: The Sandmeyer Isatin Synthesis

Several classical methods exist for synthesizing the isatin core, including the Stolle, Gassman, and Sandmeyer procedures.[8][9] For the preparation of isatins from anilines bearing electron-withdrawing groups, such as the target precursor 3-bromo-5-fluoroaniline, the Sandmeyer synthesis is often the most reliable and frequently employed method.[6][10]

The synthesis proceeds in two distinct stages:

-

Condensation: Reaction of the starting aniline with chloral hydrate and hydroxylamine hydrochloride to form the key intermediate, N-(3-bromo-5-fluorophenyl)-2-(hydroxyimino)acetamide.

-

Cyclization: Electrophilic cyclization of the intermediate in a strong acid to yield the final isatin product.

While the first step is relatively straightforward, the second step—the cyclization—is highly sensitive to reaction conditions and is the primary determinant of overall yield and purity.

Figure 1: General workflow for the Sandmeyer synthesis of 4-fluoro-6-bromoindoline-2,3-dione.

Optimizing the Critical Cyclization Step: A Mechanistic Approach

The conversion of the isonitrosoacetanilide intermediate to isatin is an intramolecular electrophilic substitution reaction. The strong acid protonates the oxime, facilitating the loss of water and formation of a reactive species that attacks the electron-rich aromatic ring. The success of this step hinges on a delicate balance of factors.

Choice of Acidic Medium

The traditional choice for this cyclization is concentrated sulfuric acid (H₂SO₄).[10][11] Its efficacy stems from its strong dehydrating properties and ability to protonate the substrate effectively. However, for substrates with poor solubility or increased lipophilicity, as is common with multi-halogenated precursors, sulfuric acid can lead to incomplete reactions or charring.[12]

-

Expert Insight: Methanesulfonic acid (CH₃SO₃H) often serves as a superior alternative.[12] It is a strong, non-oxidizing acid that can improve the solubility of organic intermediates, leading to cleaner reactions and higher yields, especially when sulfuric acid proves problematic. Polyphosphoric acid (PPA) is another option for particularly stubborn cyclizations.[12] For this specific transformation, concentrated H₂SO₄, when used under carefully controlled conditions, remains the most cost-effective and efficient choice.

Temperature Control: The Most Critical Parameter

Temperature is the single most important variable in this cyclization.

-

Too Low (< 60°C): The activation energy for the electrophilic substitution will not be met, resulting in an incomplete or stalled reaction. The intermediate may be recovered unchanged.

-

Too High (> 90°C): This leads to undesirable side reactions. The strong, hot acid can cause sulfonation of the aromatic ring or, more commonly, decomposition and charring of the organic material, drastically reducing the yield and complicating purification.[13]

-

Expert Insight: The optimal temperature range is typically between 65-80°C.[5][14] The reaction should be initiated at a lower temperature (e.g., 50°C) during the addition of the intermediate to the acid to control the initial exotherm, then slowly raised to the target temperature.[12][14]

Regioselectivity Considerations

Starting with a meta-substituted aniline (3-bromo-5-fluoroaniline) presents a potential challenge: the cyclization can theoretically occur at either C2 or C6 relative to the amide nitrogen, leading to two possible regioisomers (4-fluoro-6-bromo-isatin and 4-bromo-6-fluoro-isatin).

-

Expert Insight: In this case, the cyclization is directed by the electronic effects of the substituents. Both fluorine and bromine are ortho-, para-directing deactivators. The position para to the strongly activating amide nitrogen and ortho to the fluorine atom is sterically and electronically favored for electrophilic attack. While the formation of minor regioisomers is possible, the primary product is expected to be 4-fluoro-6-bromoindoline-2,3-dione.[7] Careful purification is nonetheless essential to ensure isomeric purity.

Figure 2: Relationship between key cyclization parameters and reaction outcome.

Detailed Experimental Protocols

Safety Precaution: This procedure involves strong acids, corrosive reagents, and potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of N-(3-bromo-5-fluorophenyl)-2-(hydroxyimino)acetamide (Intermediate)

This protocol is adapted from the classical Sandmeyer procedure.[5][12]

-

Reagent Preparation:

-

In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve chloral hydrate (41.4 g, 0.25 mol) in 500 mL of deionized water.

-

To this solution, add anhydrous sodium sulfate (177.5 g, 1.25 mol). Stir until most of the solid is dissolved.

-

Prepare a solution of 3-bromo-5-fluoroaniline (47.5 g, 0.25 mol) in 150 mL of water containing concentrated HCl (25 mL, 0.3 mol).

-

Prepare a separate solution of hydroxylamine hydrochloride (55.0 g, 0.79 mol) in 200 mL of water.

-

-

Condensation Reaction:

-

Add the aniline hydrochloride solution to the flask, followed by the hydroxylamine hydrochloride solution.

-

Heat the resulting mixture to a vigorous reflux using a heating mantle. The solution will turn cloudy and a yellow precipitate will begin to form.

-

Maintain reflux for approximately 1-2 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting aniline is consumed.

-

Once the reaction is complete, cool the mixture in an ice bath to 10°C.

-

-

Isolation and Purification:

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual salts and acids.

-

Dry the solid in a vacuum oven at 50-60°C to a constant weight.

-

The resulting N-(3-bromo-5-fluorophenyl)-2-(hydroxyimino)acetamide should be a pale yellow solid. The purity is typically sufficient for the next step.

-

Protocol 2: Optimized Cyclization to 4-fluoro-6-bromoindoline-2,3-dione

This protocol focuses on the critical, temperature-sensitive cyclization step.

-

Reaction Setup:

-

Place concentrated sulfuric acid (98%, 250 mL) into a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Cool the acid to 10-15°C in an ice/water bath.

-

-

Substrate Addition:

-

Slowly add the dried N-(3-bromo-5-fluorophenyl)-2-(hydroxyimino)acetamide (from Protocol 1, ~0.23 mol) to the stirred sulfuric acid in small portions.

-

CRITICAL: Maintain the internal temperature below 30°C during the addition to control the exotherm. The solution will turn a deep reddish-brown.

-

-

Controlled Cyclization:

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Slowly heat the reaction mixture to 75°C using a temperature-controlled heating mantle.

-

Maintain the temperature at 75-80°C for 1 hour. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane) until the intermediate is no longer visible.

-

-

Workup and Isolation:

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice (~1.5 kg) with vigorous stirring.

-

An orange-red precipitate of the crude product will form.

-

Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7) to remove all traces of acid.

-

-

Purification:

-

Dry the crude product in a vacuum oven at 60°C.

-

For high purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid.

-

Collect the purified orange-red crystals by filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

-

Data and Troubleshooting

Table 1: Summary of Optimized Cyclization Parameters

| Parameter | Optimized Condition | Rationale |

| Acid Catalyst | Concentrated H₂SO₄ (98%) | Effective dehydrating agent and proton source for this substrate class.[10] |

| Substrate:Acid Ratio | ~1 g : 5 mL | Ensures complete dissolution and efficient heat transfer. |

| Addition Temperature | < 30 °C | Controls initial exotherm to prevent premature decomposition. |

| Reaction Temperature | 75-80 °C | Optimal balance between reaction rate and minimizing side reactions/charring.[5][14] |

| Reaction Time | 1-2 hours | Sufficient for complete conversion, monitored by TLC. |

| Workup | Quenching on ice | Safely neutralizes the acid and precipitates the product. |

| Expected Yield | 75-85% | Based on optimized conditions for similar halogenated isatins. |

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield / Incomplete Reaction | Reaction temperature too low. Insufficient reaction time. Poor quality intermediate. | Increase temperature to 80°C. Monitor closely by TLC to ensure completion. Ensure intermediate is fully dry and pure. |

| Dark, Tarry Product (Charring) | Reaction temperature was too high. "Hot spots" in the reaction flask. | Reduce temperature to 65-70°C. Use a temperature controller and ensure vigorous stirring. Add intermediate slowly to pre-heated acid (70°C) as an alternative. |

| Product Fails to Precipitate | Insufficient quenching volume. Product is more soluble than expected. | Use a larger volume of ice/water for quenching. Extract the aqueous solution with an organic solvent like ethyl acetate after quenching. |

| Presence of Regioisomer | Inherent nature of the meta-substituted precursor. | Isomeric purity should be confirmed by ¹H or ¹⁹F NMR. If significant, separation can be achieved by careful column chromatography or fractional crystallization.[7][15] |

Conclusion

The synthesis of 4-fluoro-6-bromoindoline-2,3-dione via the Sandmeyer methodology is a robust and scalable process when critical reaction parameters are carefully controlled. The key to a successful, high-yield synthesis lies in the meticulous management of temperature during the acid-catalyzed cyclization step. By adhering to the optimized protocols outlined in this application note, researchers can reliably produce this valuable halogenated isatin intermediate, paving the way for its use in advanced drug discovery and development programs.

References

- Jadhav, S. D., & Shingare, M. S. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 23-31. [URL not available]

-

RJ Wave. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave. [Link]

-

DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]

-

South Eastern European Journal of Public Health (SEEJPH). (2025). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. SEEJPH. [Link]

-

IJPPR. (2023). A Review on Pharmacological Attributes of Isatin. IJPPR. [Link]

-

Zamtikova, M. (2024). isatin: review of synthesis, reactivity, and anti-infective properties. ResearchGate. [Link]

-

ScienceDirect. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. Bioorganic Chemistry, 114, 105072. [Link]

-

MDPI. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1538. [Link]

-

da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324. [Link]

-

MDPI. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 30(14), 2914. [Link]

-

Sciencemadness Discussion Board. (2024). Synthesis of Isatin. [Link]

-

MDPI. (2021). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Molecules, 26(1), 133. [Link]

-

Gary, D. L., et al. (2013). Synthesis of Substituted Isatins. Tetrahedron Letters, 54(4), 302-305. [Link]

-

Wikipedia. (n.d.). Stollé synthesis. [Link]

-

RSC Publishing. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 8(52), 29623-29681. [Link]

-

CORE Scholar. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. [Link]

-

International Journal of Current Research and Review. (2021). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. IJCRR, 13(1), 10-15. [Link]

-

ResearchGate. (2020). (PDF) Synthesis of Isatin and Its Derivatives and their Applications in Biological System. [Link]

-

International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 193-206. [Link]

-

ResearchGate. (2021). Optimization of the reaction conditions. [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

- Google Patents. (2010).

-

World Journal of Pharmaceutical Research. (2017). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF ISATIN AND ITS DERIVATIVES. [Link]

-

ResearchGate. (n.d.). Synthesis of fluorine-containing pyridinium isatin hydrazones. [Link]

-

ACS Publications. (2007). Fluorinated Isatin Derivatives. Part 2. New N-Substituted 5-Pyrrolidinylsulfonyl Isatins as Potential Tools for Molecular Imaging of Caspases in Apoptosis. Journal of Medicinal Chemistry, 50(24), 6063-6072. [Link]

-

Wiley Online Library. (2025). Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application. Chemistry & Biodiversity. [Link]

-

RSC Publishing. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Advances. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. [Link]

-

PubChem. (n.d.). 4-Bromo-6-fluoro-1H-indole. [Link]

-

ResearchGate. (n.d.). formation of the 4-substituted-isatin; Pathway b. [Link]

-

RSC Publishing. (2021). Recent advances in cyclization reactions of isatins or thioisatins via C–N or C–S bond cleavage. Organic Chemistry Frontiers, 8(15), 4153-4171. [Link]

-

Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]

-

ScholarWorks. (2022). synthesis of substituted isatins as potential. [Link]

-

Royal Society of Chemistry. (2002). Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6º-dibromoindigo. Journal of the Chemical Society, Perkin Transactions 2, (11), 1855-1860. [Link]

Sources

- 1. rjwave.org [rjwave.org]

- 2. mdpi.com [mdpi.com]

- 3. seejph.com [seejph.com]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Solubility Profiling & Handling of 6-Bromo-4-fluoroindoline-2,3-dione

Abstract & Scope

This technical guide details the solubility characteristics, dissolution protocols, and stability considerations for 6-Bromo-4-fluoroindoline-2,3-dione in polar aprotic solvents (DMSO and DMF). As a halogenated isatin derivative, this compound serves as a critical scaffold in the synthesis of kinase inhibitors, antiviral agents, and radiotracers.

While specific solubility limits vary by crystal polymorph and purity, this guide provides estimated solubility ranges , validation protocols , and troubleshooting workflows to ensure consistent stock solution preparation for biological assays and organic synthesis.

Physicochemical Context

Molecular Properties[1][2][3]

-

Substituents: Bromine (C6) and Fluorine (C4).

-

Solubility Mechanism: The isatin core contains both a hydrogen bond donor (N-H) and acceptors (C=O). In non-polar solvents, intermolecular hydrogen bonding leads to poor solubility (crystal lattice energy is high).

-

Role of DMSO/DMF: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are polar aprotic solvents that disrupt these intermolecular bonds, effectively solvating the isatin core. The halogen substituents (Br, F) increase lipophilicity compared to the parent isatin, generally maintaining or slightly enhancing solubility in organic solvents while significantly reducing water solubility.

Estimated Solubility Data

Note: Values are empirical estimates based on structural analogs (e.g., 6-bromoisatin, 5-fluoroisatin) and standard laboratory observation. Exact values must be determined per batch.

| Solvent | Estimated Saturation Limit (25°C) | Primary Application | Risk Factor |

| DMSO | 20 – 50 mg/mL (approx. 80–200 mM) | Biological Assays, HTS, Cryopreservation | Hygroscopic (absorbs water, reducing solubility) |

| DMF | 30 – 60 mg/mL | Organic Synthesis, Crystallization | Hepatotoxicity; Incompatible with some plastics |